N-[2-Aminoethyl] Pomalidomide TFA Salt N-[2-Aminoethyl] Pomalidomide TFA Salt
Brand Name: Vulcanchem
CAS No.: 1957235-67-4
VCID: VC2556267
InChI: InChI=1S/C15H16N4O4.C2HF3O2/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;3-2(4,5)1(6)7/h1-3,10,17H,4-7,16H2,(H,18,20,21);(H,6,7)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.C(=O)(C(F)(F)F)O
Molecular Formula: C17H17F3N4O6
Molecular Weight: 430.3 g/mol

N-[2-Aminoethyl] Pomalidomide TFA Salt

CAS No.: 1957235-67-4

Cat. No.: VC2556267

Molecular Formula: C17H17F3N4O6

Molecular Weight: 430.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-Aminoethyl] Pomalidomide TFA Salt - 1957235-67-4

Specification

CAS No. 1957235-67-4
Molecular Formula C17H17F3N4O6
Molecular Weight 430.3 g/mol
IUPAC Name 4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C15H16N4O4.C2HF3O2/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;3-2(4,5)1(6)7/h1-3,10,17H,4-7,16H2,(H,18,20,21);(H,6,7)
Standard InChI Key OXSMNKJVQUZNEJ-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.C(=O)(C(F)(F)F)O

Introduction

Chemical Characteristics and Properties

N-[2-Aminoethyl] Pomalidomide TFA Salt is a modified form of pomalidomide, featuring a 2-aminoethyl group attached to the nitrogen atom of the pomalidomide scaffold. The trifluoroacetic acid (TFA) salt formulation significantly improves both the solubility and stability of the compound, making it more suitable for various research applications in medicinal chemistry.

Table 1. Chemical Properties of N-[2-Aminoethyl] Pomalidomide TFA Salt

PropertyValueSource
CAS Number1957235-67-4 or 1130688-13-9
Molecular FormulaC17H17F3N4O6 or C₁₅H₁₆N₄O₄·C₂HF₃O₂
Molecular Weight430.3 g/mol or 316.31 g/mol
IUPAC Name4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Physical FormSalt
Primary Functional Group2-aminoethyl group attached to nitrogen

Structural Characteristics and Synthesis

The structural foundation of N-[2-Aminoethyl] Pomalidomide TFA Salt builds upon the pomalidomide scaffold, which itself is derived from thalidomide. The compound features a characteristic glutarimide ring connected to an isoindole-1,3-dione system. The critical modification is the addition of a 2-aminoethyl group to the nitrogen atom, which enhances the pharmacological properties of the parent compound.

The synthesis of this compound typically involves multiple steps and requires careful monitoring using analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to ensure proper formation and purity. One important intermediate in the synthesis pathway is 2-(2,6-Dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione, which has been identified as a key precursor .

The synthetic route often includes reactions with trifluoroacetic acid (TFA) for protection/deprotection steps and final salt formation. The TFA salt form improves the compound's solubility and stability characteristics, which are crucial for both research applications and potential therapeutic development. Synthetic strategies may involve Boc-protection chemistry, with TFA-mediated deprotection steps that are common in peptide synthesis and complex molecule preparation .

Mechanism of Action

N-[2-Aminoethyl] Pomalidomide TFA Salt exerts its biological effects primarily through immunomodulatory mechanisms that are similar to, but potentially more potent than, its parent compound pomalidomide. The compound's primary mechanism involves targeting the cereblon protein, which is a component of the E3 ubiquitin ligase complex.

Cereblon Binding and Protein Degradation

Like other immunomodulatory drugs in its class, this compound binds to cereblon (CRBN), which forms part of the cullin-RING E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins that are critical for cancer cell survival, particularly in multiple myeloma . This cereblon-mediated protein degradation mechanism has become the foundation for developing targeted protein degradation approaches, including Proteolysis Targeting Chimeras (PROTACs) .

Immunomodulatory Effects

The compound demonstrates significant immunomodulatory effects that contribute to its anti-cancer activity. Research on related compounds in this class has shown that they can:

  • Inhibit production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12

  • Enhance production of anti-inflammatory cytokines like IL-2 and IFN-γ

  • Co-stimulate T cells via the B7-CD28 pathway

  • Increase T cell priming and enhance tumor antigen uptake by dendritic cells

  • Augment the activity of natural killer (NK) cells and NK T cells

  • Inhibit the proliferation and function of T regulatory cells

These immunomodulatory effects create a hostile microenvironment for cancer cells, particularly multiple myeloma cells, by enhancing immune surveillance and anti-tumor immunity .

Biological Activity and Research Applications

N-[2-Aminoethyl] Pomalidomide TFA Salt has shown promising biological activity in various research contexts, particularly in relation to cancer research and immunomodulation.

Anti-Cancer Activity

Studies have demonstrated that pomalidomide derivatives like N-[2-Aminoethyl] Pomalidomide TFA Salt can significantly increase survival rates in preclinical models of multiple myeloma. This is achieved by enhancing immune responses against cancer cells and directly inhibiting cancer cell proliferation. The compound is particularly effective against multiple myeloma, a cancer that affects plasma cells in the bone marrow .

Anti-Inflammatory Properties

The compound demonstrates potent anti-inflammatory properties by inhibiting TNF-α production. TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases and cancer progression. By inhibiting TNF-α, N-[2-Aminoethyl] Pomalidomide TFA Salt may help to reduce inflammation and modify the tumor microenvironment .

Research Applications

The compound has several important research applications:

  • It serves as a valuable tool for studying immunomodulatory mechanisms in cancer immunotherapy.

  • It can be used to investigate cereblon-mediated protein degradation pathways .

  • It provides a platform for developing and testing targeted protein degradation strategies, including PROTACs .

  • It offers opportunities for studying structure-activity relationships in immunomodulatory drug development .

Comparative Analysis with Related Compounds

N-[2-Aminoethyl] Pomalidomide TFA Salt belongs to a family of immunomodulatory drugs that includes thalidomide, lenalidomide, and pomalidomide. Each compound in this family exhibits distinct pharmacological properties and efficacy profiles.

Table 2. Comparative Analysis of N-[2-Aminoethyl] Pomalidomide TFA Salt and Related Compounds

CompoundKey CharacteristicsRelative PotencyMajor Applications
ThalidomideOriginal compound, less potentLowestMultiple myeloma, leprosy
Lenalidomide2nd generation, improved potencyModerateMultiple myeloma, myelodysplastic syndromes
Pomalidomide3rd generation, higher potencyHighRelapsed/refractory multiple myeloma
N-[2-Aminoethyl] Pomalidomide TFA SaltEnhanced derivative, improved solubilityPotentially higherResearch, potential therapeutic development

Pomalidomide, the parent compound of N-[2-Aminoethyl] Pomalidomide TFA Salt, is significantly more potent than thalidomide in decreasing TNF-α, IL-1β, IL-6, and IL-12 production while increasing IL-2 and IFN-γ synthesis . The 2-aminoethyl modification and TFA salt formulation in N-[2-Aminoethyl] Pomalidomide TFA Salt likely enhance these properties further, particularly by improving the compound's solubility, stability, and potentially its cellular uptake.

Structure-Activity Relationships

Understanding the structure-activity relationships of N-[2-Aminoethyl] Pomalidomide TFA Salt provides valuable insights into how the compound's structural features contribute to its biological activities.

Key Structural Features

The compound contains several key structural features that contribute to its activity:

  • The glutarimide ring is essential for cereblon binding and subsequent protein degradation activity .

  • The isoindole-1,3-dione system provides a rigid scaffold that positions the functional groups properly for target interaction.

  • The 2-aminoethyl modification enhances the compound's pharmacological properties, potentially by improving its binding affinity or cellular distribution.

  • The TFA salt formation improves solubility and stability, which are critical for both research applications and potential therapeutic development.

Structural Modifications and Effects

Research on similar compounds has shown that even minor structural modifications can significantly impact the biological activity and specificity of these immunomodulatory agents. For example, studies on related compounds have demonstrated that modifications to the glutarimide ring can dramatically alter cereblon binding affinity and substrate specificity . Similarly, variations in the linker region connecting different functional groups can affect a compound's ability to simultaneously engage multiple protein targets, which is particularly relevant for PROTAC applications .

Current Research Status and Challenges

Research on N-[2-Aminoethyl] Pomalidomide TFA Salt continues to evolve, with several ongoing investigations into its potential applications and optimization.

Current Research Directions

Current research directions include:

  • Optimization of the compound's structure to enhance its potency and specificity .

  • Exploration of its use as a building block for developing targeted protein degradation therapies .

  • Investigation of its potential applications beyond multiple myeloma, including other cancers and inflammatory diseases .

  • Development of improved synthetic routes to enhance yield and purity .

Challenges and Limitations

Despite its promising properties, several challenges remain in the research and development of N-[2-Aminoethyl] Pomalidomide TFA Salt:

  • The compound has been listed as discontinued by some suppliers, which may limit its availability for research purposes.

  • There are discrepancies in the literature regarding its precise chemical identity, which may complicate research efforts.

  • Like other compounds in its class, it may face challenges related to stability, particularly hydrolytic susceptibility that has been observed with pomalidomide .

  • Potential off-target effects and toxicity profiles require careful evaluation before considering therapeutic applications .

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